Antibacterial agent 26

DHFR Inhibition Enzyme Kinetics Antifolate

Antibacterial agent 26 (CAS: 75369-40-3) is a synthetic small molecule belonging to the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQD) chemical class, which is structurally designed to inhibit bacterial dihydrofolate reductase (DHFR). Its core scaffold is associated with the targeting of folate metabolism, a validated and essential pathway for bacterial DNA synthesis and survival.

Molecular Formula C19H17N5O2
Molecular Weight 347.4 g/mol
Cat. No. B10829453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 26
Molecular FormulaC19H17N5O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N
InChIInChI=1S/C19H17N5O2/c1-26-18(25)12-4-2-11(3-5-12)10-24-9-8-13-15(24)7-6-14-16(13)17(20)23-19(21)22-14/h2-9H,10H2,1H3,(H4,20,21,22,23)
InChIKeyBHSTYBXRXPZJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Baseline: Antibacterial Agent 26 as a Next-Generation DHFR Inhibitor


Antibacterial agent 26 (CAS: 75369-40-3) is a synthetic small molecule belonging to the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQD) chemical class, which is structurally designed to inhibit bacterial dihydrofolate reductase (DHFR) [1]. Its core scaffold is associated with the targeting of folate metabolism, a validated and essential pathway for bacterial DNA synthesis and survival [1]. The compound is characterized by its methyl 4-((1,3-diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)methyl)benzoate structure and is reported to exhibit high potency against its molecular target .

Procurement Risk: Why DHFR-Targeting Antibacterial Agent 26 is Not Interchangeable with Standard Antifolates


Generic substitution with conventional DHFR inhibitors like trimethoprim (TMP) is scientifically unsound due to the PQD scaffold's distinct pharmacophore, which is designed to circumvent known resistance mechanisms . While TMP's clinical utility is compromised by widespread resistance-conferring mutations in DHFR (e.g., DfrA, DfrG variants that increase Ki by 60- to >2300-fold) , the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline core of Antibacterial agent 26 demonstrates a structural basis for maintaining high-affinity binding and potent activity against multidrug-resistant (MDR) bacterial strains [1]. This chemical divergence translates into significantly different target engagement profiles, as quantified in the evidence below, and dictates that procurement decisions must be based on this compound's specific performance metrics rather than class-wide assumptions.

Antibacterial Agent 26: A Quantitative Comparator Analysis for Informed Procurement


Comparative Target Engagement: DHFR Inhibition Potency vs. Clinical Antifolates

Antibacterial agent 26 demonstrates a remarkably high affinity for S. aureus DHFR, with a reported inhibition constant (Ki) of 0.020 nM . This represents a 45-fold improvement in binding affinity compared to the widely used antifolate trimethoprim (Ki ~0.9 nM for wild-type S. aureus DHFR) and a 360-fold improvement over the newer generation agent iclaprim (Ki 7.2 nM) . This quantifiable difference in target engagement is a primary driver for its potent antibacterial activity.

DHFR Inhibition Enzyme Kinetics Antifolate Staphylococcus aureus

Superior Potency Against Multidrug-Resistant A. baumannii Relative to Standard Antibiotics

The 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) scaffold, which is the core of Antibacterial agent 26, has been shown to exhibit significant antibacterial activity against multidrug-resistant (MDR) Acinetobacter baumannii strains, including those resistant to multiple clinical antibiotic classes [1]. In head-to-head testing, representative PQZ compounds were found to be significantly more potent than trimethoprim (TMP) and were superior or comparable to other tested agents from β-lactam, aminoglycoside, and quinolone classes [1].

Multidrug Resistance Acinetobacter baumannii Gram-negative PQZ Scaffold

Scaffold-Associated Broad-Spectrum Potency with Low Resistance Propensity

Further optimization of the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQD) scaffold has yielded derivatives like compound 4d, which demonstrate broad-spectrum antibacterial activity with MIC values as low as 0.0625 μg/mL [1]. Importantly, this compound exhibited an 8-fold greater activity than the lead compound IRS-16 and showed a significantly lower propensity for resistance development compared to norfloxacin, with minimal MIC increase over 20 days versus an 8- to 32-fold increase for the comparator [1].

Broad-Spectrum Resistance Propensity Dual-Targeting Gram-positive Gram-negative

Defined Research Applications for Antibacterial Agent 26 in Antimicrobial Discovery


Mechanistic Studies of Ultra-Potent DHFR Inhibition

Given its reported Ki of 0.020 nM against S. aureus DHFR , Antibacterial agent 26 is ideally suited as a high-affinity probe for biophysical and structural biology studies. It can be used in surface plasmon resonance (SPR) or X-ray crystallography experiments to define the precise binding interactions of the PQD scaffold within the DHFR active site, providing a structural rationale for overcoming resistance to conventional agents like trimethoprim and iclaprim [1].

Lead Compound for Structure-Activity Relationship (SAR) Campaigns Targeting MDR Pathogens

The PQZ scaffold has demonstrated activity against MDR A. baumannii that is superior to trimethoprim [2]. Therefore, Antibacterial agent 26 can serve as a validated starting point for medicinal chemistry SAR studies. Researchers can procure this compound to systematically modify its methyl benzoate moiety and other functional groups, aiming to further optimize its pharmacokinetic properties and broaden its spectrum against critical Gram-negative pathogens, leveraging the scaffold's inherent activity.

Reference Compound for Antifolate Resistance Research

The compound's exceptionally high affinity for the DHFR enzyme makes it an excellent comparator in resistance mechanism studies. It can be used alongside standard antifolates to probe the binding landscape of clinically relevant DHFR mutants (e.g., DfrA, DfrG) , helping researchers quantify the impact of specific amino acid substitutions on inhibitor binding and contributing to the design of next-generation drugs with a higher barrier to resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.